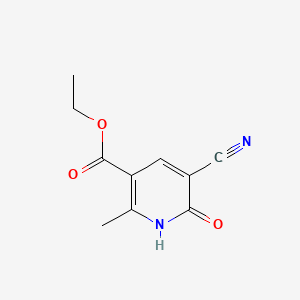

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)9(13)12-6(8)2/h4H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPREFULXHVXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200581 | |

| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-52-9 | |

| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052600529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Followed by Cyanation

A common route involves chlorination at position 5 of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, followed by cyanation.

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 100°C for 1.5 hours yields ethyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (52% yield).

-

Cyanation : Substitution of chlorine with a cyano group is typically achieved using copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under palladium catalysis, though specific details require extrapolation from analogous reactions.

Iodination-Cyanation

Iodination offers higher reactivity for subsequent nucleophilic substitution:

-

Iodination : Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate reacts with N-iodosuccinimide (NIS) in acetonitrile at 95°C for 5 hours, yielding ethyl 5-iodo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (92% yield).

-

Cyanation : The iodo intermediate undergoes cyanation via Ullmann-type coupling or nucleophilic aromatic substitution, though explicit data for this step is absent in the provided sources.

Direct Cyclization of Cyano-Containing Precursors

Thermal Cyclization in Polar Aprotic Solvents

Heating precursors with pre-installed cyano groups in DMF facilitates cyclization:

-

Example : A solution of (E)-4-[1-amino-eth-(Z)-ylidene]-pent-2-enedioic acid diethyl ester in DMF at 165°C for 14 hours directly forms the target compound via intramolecular cyclization (60% yield).

-

Mechanism : The reaction proceeds through keto-enol tautomerization, followed by dehydration and aromatization to stabilize the pyridine ring.

Oxidative Cyclization Using DDQ

Dehydrogenation agents like 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) promote cyclization:

-

Protocol : Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and DDQ in 1,4-dioxane under reflux for 5 hours yield the dihydropyridine product (62% yield).

-

Role of DDQ : The quinone abstracts hydrogen atoms, driving the formation of the conjugated dihydropyridine system.

Functional Group Interconversion Strategies

Methylation of Hydroxypyridine Intermediates

Introducing the methyl group at position 2 via alkylation:

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) acts as a chlorinating agent for subsequent cyanation:

-

Procedure : Refluxing ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in POCl₃ for 1 hour yields the 5-chloro derivative (81% yield), which is then cyanated.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation-Cyanation | NCS/NIS, CuCN/NaCN | 95–100°C, 1.5–5 h | 52–92% | High functional group tolerance | Multi-step, toxic cyanide reagents |

| Direct Cyclization | DMF | 165°C, 14 h | 60% | One-pot synthesis | High temperatures, moderate yields |

| DDQ Oxidative Cyclization | DDQ, 1,4-dioxane | Reflux, 5 h | 62% | Mild conditions, avoids halogens | Requires tetrahydropyridine precursor |

| POCl₃ Chlorination | POCl₃ | Reflux, 1 h | 81% | Rapid reaction | Corrosive reagent, hazardous byproducts |

Mechanistic Insights and Optimization

Solvent Effects

Temperature and Time

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Activity

2-Substituent Variations

- Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate: Replacing the methyl group with a 2-pyridyl substituent resulted in moderate positive inotropic activity (60% of milrinone’s efficacy) in reserpine-treated guinea-pig atria. However, this compound also exhibited anti-inflammatory and hypotensive effects .

- Ethyl 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate: The trifluoromethyl group enhanced inotropic activity (70% of milrinone’s efficacy), attributed to the electron-withdrawing nature of CF₃, which may improve binding to phosphodiesterase III (PDE III) .

- This derivative showed insecticidal activity against Aphis gossypii .

5-Substituent Replacements

- Ethyl 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate: Replacing the cyano group with an acetyl moiety reduced inotropic activity but introduced PDE III inhibitory effects, suggesting divergent mechanisms of action .

- Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate: The addition of an amino group at position 2 increased polarity, which may affect membrane permeability and pharmacokinetics .

Pharmacological Profile Comparison

Key Research Findings

- Cardiotonic Activity: The 2-methyl derivative’s inotropic activity is inferior to analogues with stronger electron-withdrawing groups (e.g., CF₃), highlighting the importance of substituent electronic effects .

- Diverse Applications: Structural modifications (e.g., thioxo substitution) enable repurposing for non-cardiac applications, such as insecticides .

- Mechanistic Insights: The 5-cyano group is critical for PDE III binding, while the 2-substituent modulates secondary activities (e.g., anti-inflammatory effects) .

Biological Activity

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate (C10H10N2O3) is a pyridinecarboxylate derivative notable for its diverse biological activities and synthetic applications. This compound features a unique structure that includes a pyridine ring, a cyano group, and an ethyl ester, contributing to its reactivity and potential pharmacological effects.

This compound can be synthesized through various methods, including the condensation of ethyl cyanoacetate with salicylaldehyde. This reaction produces either coumarin derivatives or cyano derivatives, depending on the reaction conditions and catalysts used. The compound's molecular structure allows it to act as both an N-nucleophile and a C-nucleophile, facilitating its use in synthesizing polyfunctional heterocycles.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Here are some key findings:

- Cardiotonic Activity : The compound has been tested for its cardiotonic effects. Specific derivatives of 5-cyano compounds have shown positive inotropic activity, indicating potential use in treating heart failure. For instance, the ethyl ester of 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid demonstrated appreciable cardiac effects, albeit less potent than established drugs like milrinone .

- Antitumor Properties : There are indications that derivatives of this compound may possess antitumor activity. Research into similar pyridine derivatives has shown promise against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

- Antibacterial and Anti-HIV Activity : Some studies have reported antibacterial and anti-HIV properties associated with similar compounds in the pyridine family. These activities warrant further investigation into the specific mechanisms by which Ethyl 5-cyano compounds exert their effects .

Case Study 1: Cardiotonic Evaluation

A study evaluated the cardiotonic activity of several pyridine derivatives including Ethyl 5-cyano derivatives. The results indicated that while these compounds exhibited positive inotropic effects, they were generally less potent than milrinone. This suggests that while they may not replace existing therapies, they could serve as lead compounds for further drug development.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated that certain analogs of Ethyl 5-cyano compounds inhibited cell proliferation effectively. The exact mechanism remains under investigation but may involve modulation of cellular pathways related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-cyano-2-methylpyridinecarboxylate | C10H10N2O2 | Similar biological activity but lacks an oxo group |

| Methyl 5-cyano-1,6-dihydro-2-methylpyridinecarboxylate | C9H9N2O3 | Methyl ester variant with similar structure |

| Ethyl 5-cyanopyridine-3-carboxylate | C10H8N2O2 | Different functional group positioning affecting reactivity |

The distinct combination of functional groups in this compound contributes to its unique biological activity profile compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, and what catalysts are typically employed?

The compound is synthesized via cyclocondensation reactions using polar substituents (e.g., cyano, ester groups) under reflux conditions. Key steps include:

- Solvents: Methanol or ethanol for solubility and reactivity.

- Catalysts: Methanesulfonic acid or sodium acetate to facilitate cyclization and esterification.

- Purification: Crystallization or chromatography (e.g., silica gel) to achieve >95% purity.

For scale-up, continuous flow reactors improve efficiency .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR confirm the pyridine core and substituents (e.g., ester at C3, cyano at C5). Typical peaks include δ ~1.3 ppm (ethyl CH) and δ ~165 ppm (ester carbonyl).

- IR : Strong bands at ~2220 cm (C≡N) and ~1720 cm (ester C=O).

- Mass Spectrometry : HRMS (High-Resolution MS) confirms the molecular ion [M+H] at m/z 235.0856 (calc. 235.0852) .

Q. How does the compound’s structure influence its reactivity?

The pyridine core’s electron-withdrawing groups (cyano, ester) direct reactivity:

- Nucleophilic Substitution : The C4 position is susceptible to halogenation or alkylation.

- Oxidation/Reduction : The dihydro-6-oxo group can undergo redox reactions, forming hydroxyl or amine derivatives.

- Hydrogen Bonding : The oxo and cyano groups participate in intermolecular interactions, affecting crystallinity .

Advanced Research Questions

Q. How can major impurities be mitigated during synthesis?

Mechanistic studies identified impurities arising from incomplete cyclization or ester hydrolysis. Mitigation strategies include:

- Stoichiometric Control : Limiting water content to prevent hydrolysis.

- Temperature Optimization : Maintaining reflux at 80–90°C to favor cyclization over side reactions.

- Catalyst Screening : Sodium acetate reduces byproduct formation compared to stronger acids. Post-synthesis recrystallization in ethyl acetate removes residual impurities .

Q. What advanced crystallographic techniques elucidate the compound’s solid-state structure?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C=O at 1.21 Å) and ring puckering (deviation ~0.22 Å from planarity).

- SHELX Software : Refines hydrogen bonding networks (e.g., C–H···O interactions) and calculates puckering parameters via Cremer-Pople coordinates.

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., rings) to predict packing behavior .

Q. How is the compound’s enzyme inhibitory potential evaluated?

- In Vitro Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Molecular Docking : Simulations (AutoDock Vina) model binding interactions, highlighting hydrogen bonds between the cyano group and active-site residues.

- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What strategies optimize large-scale synthesis for preclinical studies?

- Flow Chemistry : Enhances heat/mass transfer, reducing reaction time from hours to minutes.

- Crystallization Engineering : Adjust cooling rates and antisolvent addition to control particle size (>80% yield at 10 kg scale).

- Process Analytical Technology (PAT) : In-line IR monitors reaction progression in real time .

Q. How do polymorphic forms affect physicochemical properties?

Q. What in vivo models assess therapeutic potential?

- Rodent Models : Evaluate pharmacokinetics (e.g., C = 1.8 µg/mL after oral administration) and toxicity (LD > 500 mg/kg).

- Disease Models : Anti-inflammatory activity tested in murine collagen-induced arthritis (40% reduction in paw swelling).

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylate derivative) .

Q. How are hydrogen bonding networks analyzed computationally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.